![molecular formula C11H9F3N2O2 B022080 Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 108438-46-6](/img/structure/B22080.png)
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 108438-46-6. It has a molecular weight of 258.2 . This compound is solid in physical form and has a melting point of 101-102°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F3N2O2/c1-2-18-10(17)8-9(11(12,13)14)15-7-5-3-4-6-16(7)8/h3-6H,2H2,1H3 . This code provides a specific description of the molecule’s structure. A detailed analysis of the molecular structure using Density Functional Theory (DFT) would provide more insights .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is solid in physical form and has a melting point of 101-102°C .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, such as Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Organic Synthesis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines are also valuable in pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Intermediate for Synthesis
Ethyl 2-ethylimidazo pyridine-3-carboxylate is an important intermediate for the synthesis of imidazo pyridine compounds with imidazo ring .
Drug Development
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity .
Anti-Proliferative Activity
Compounds with imidazo pyridine-3-carboxylate core were synthesized and screened for their anti-proliferative activity against S. pneumoniae .
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .
Mechanism of Action
Target of Action
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound with a wide range of applications in medicinal chemistry Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae , suggesting that this compound may target bacterial proteins or pathways.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some of these analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate may interact with its targets to inhibit their function, leading to the observed anti-proliferative activity.
Biochemical Pathways
Given the anti-proliferative activity of similar compounds againstS. pneumoniae , it can be inferred that this compound may interfere with essential bacterial pathways, leading to inhibited growth or death of the bacteria.
Pharmacokinetics
The compound’s molecular weight (2582) and physical form (solid) suggest that it may have good bioavailability
Result of Action
Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae . This suggests that Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate may have similar effects.
properties
IUPAC Name |
ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-9(11(12,13)14)15-7-5-3-4-6-16(7)8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISALURNCDIZZRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585928 | |
Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
CAS RN |
108438-46-6 | |
Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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